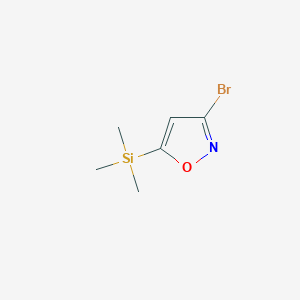
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CM6MT) is a triazinone derivative that has been studied in several scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. CM6MT has potential applications in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a biocompatible agent for drug delivery.
Scientific Research Applications
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has been studied for its potential applications in several scientific fields. In organic synthesis, this compound can be used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. In medicinal chemistry, this compound has been studied for its potential as a drug delivery agent, due to its biocompatibility and low toxicity. In biochemistry, this compound has been studied for its potential as a modulator of enzyme activity, and as a ligand for protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is not yet fully understood. However, it is believed to act as a modulator of enzyme activity, by binding to the active sites of enzymes and inhibiting their activity. This compound has also been shown to bind to proteins, which may affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the activity of enzymes, which may affect the biochemical pathways in which they are involved. This compound has also been shown to bind to proteins, which may affect their function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine for laboratory experiments include its high purity, low toxicity, and biocompatibility. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully studied.
Future Directions
The potential applications of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine are numerous, and there are many future directions for research. Some potential future directions for research include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other organic synthesis. Additionally, further studies of its potential as a drug delivery agent and as a modulator of enzyme activity are needed.
Synthesis Methods
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be synthesized using a variety of methods, including the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium azide. This reaction produces the desired compound in high yields, with a purity of up to 98%. Other methods for the synthesis of this compound include the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium amide, and the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with potassium azide.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trimethoxy-1,3,5-triazine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 2,4,6-trimethoxy-1,3,5-triazine is reacted with formaldehyde and hydrochloric acid to form 4-(chloromethyl)-2,6-dimethoxy-1,3,5-triazine.", "Step 2: The resulting intermediate is then reacted with sodium hydroxide in methanol to form 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-ol.", "Step 3: Finally, the triazin-2-ol is treated with hydrochloric acid to form the desired product, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine." ] } | |
CAS RN |
1853-97-0 |
Molecular Formula |
C5H7ClN4O |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




